molecular formula C11H12BrNO2 B14042754 (S)-methyl 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylate

(S)-methyl 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylate

Cat. No.: B14042754
M. Wt: 270.12 g/mol
InChI Key: MSBICMSSBXECNL-NSHDSACASA-N
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Description

(S)-methyl 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylate is a chiral compound with a unique structure that includes an indene backbone, a bromine substituent, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylate typically involves several steps:

    Bromination: The starting material, 1H-indene, undergoes bromination to introduce the bromine atom at the 5-position.

    Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the 1-position.

    Esterification: The final step involves esterification to form the methyl ester of the carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-methyl 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The bromine substituent can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding indene derivative without the bromine atom.

    Substitution: Formation of various substituted indene derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-methyl 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-methyl 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-methyl 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylate: The enantiomer of the compound with similar chemical properties but different biological activities.

    1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid: Lacks the methyl ester group, leading to different reactivity and solubility.

    5-bromo-2,3-dihydro-1H-indene-1-carboxylate: Lacks the amino group, affecting its ability to form hydrogen bonds.

Uniqueness

(S)-methyl 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylate is unique due to its chiral nature and the presence of both amino and bromine substituents. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various research fields.

Properties

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

methyl (1S)-1-amino-5-bromo-2,3-dihydroindene-1-carboxylate

InChI

InChI=1S/C11H12BrNO2/c1-15-10(14)11(13)5-4-7-6-8(12)2-3-9(7)11/h2-3,6H,4-5,13H2,1H3/t11-/m0/s1

InChI Key

MSBICMSSBXECNL-NSHDSACASA-N

Isomeric SMILES

COC(=O)[C@@]1(CCC2=C1C=CC(=C2)Br)N

Canonical SMILES

COC(=O)C1(CCC2=C1C=CC(=C2)Br)N

Origin of Product

United States

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